

5-Chloro-1-phenyl-1H-tetrazole chemical structure and formula

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Compound of Interest

Compound Name: 5-Chloro-1-phenyl-1H-tetrazole

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An In-Depth Technical Guide to **5-Chloro-1-phenyl-1H-tetrazole** for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-1-phenyl-1H-tetrazole**, a versatile reagent in modern organic synthesis and a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core characteristics, synthesis, applications, and safety protocols, grounded in authoritative scientific literature.

Core Compound Identity and Physicochemical Profile

5-Chloro-1-phenyl-1H-tetrazole is an aromatic heterocyclic compound distinguished by a phenyl group attached to a tetrazole ring, which is further substituted with a chlorine atom. This unique arrangement of a nitrogen-rich ring, a reactive chlorine atom, and a bulky phenyl group imparts specific reactivity and properties that are highly valued in synthetic chemistry.

The molecular formula for this compound is $C_7H_5ClN_4$.^{[1][2][3]} Its structure consists of a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom. A phenyl group is attached to one of the nitrogen atoms, and a chlorine atom is bonded to the carbon atom of the tetrazole ring. The dihedral angle between the tetrazole and phenyl rings is approximately 64.5° .^[4]

Below is a summary of its key identifiers and physicochemical properties.

Property	Value	Source(s)
IUPAC Name	5-Chloro-1-phenyl-1H-tetrazole	[3]
CAS Number	14210-25-4	[1][2]
Molecular Formula	C ₇ H ₅ ClN ₄	[1][2][3]
Molecular Weight	180.59 g/mol	[1][2]
Appearance	Light yellow to beige crystalline powder	[2]
Melting Point	120-123 °C	[1][2]
Solubility	Soluble in dichloromethane (25 mg/mL)	[1]
SMILES String	<chem>Clc1nnnn1-c2ccccc2</chem>	[1]
InChI Key	DHELIGKVOGTMGF-UHFFFAOYSA-N	[1]

Visualizing the Core Structure

The structural formula provides immediate insight into the molecule's steric and electronic properties, which are pivotal for understanding its reactivity.

Caption: Chemical structure of **5-Chloro-1-phenyl-1H-tetrazole**.

Synthesis Protocol: A Mechanistic Approach

The preparation of **5-Chloro-1-phenyl-1H-tetrazole** can be achieved through several routes. A particularly efficient and high-yield method involves the reaction of aryldichloroisocyanides with sodium azide, often facilitated by a phase transfer agent.[5] This approach is favored for its safety and yields that can approach 100%.[5]

Rationale for Method Selection

The use of aryldichloroisocyanides as a precursor is strategic. The dichloroisocyanide group provides a reactive electrophilic carbon center primed for nucleophilic attack by the azide ion. Sodium azide serves as the nitrogen source for three of the four nitrogen atoms in the tetrazole ring. A phase transfer catalyst is crucial for transporting the azide anion from the aqueous phase to the organic phase where the aryldichloroisocyanide is dissolved, thereby accelerating the reaction.

Experimental Workflow: Synthesis of 5-Chloro-1-phenyl-1H-tetrazole



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Caption: Generalized workflow for the synthesis of **5-Chloro-1-phenyl-1H-tetrazole**.

Step-by-Step Protocol

- **Reaction Setup:** In a well-ventilated fume hood, combine the starting aryldichloroisocyanide, sodium azide, and a suitable solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer.
- **Catalyst Addition:** Introduce a phase transfer catalyst (e.g., a quaternary ammonium salt) to the mixture.
- **Reaction Execution:** Stir the mixture vigorously at a controlled temperature. The reaction progress should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction. Extract the product into an organic solvent.

- Isolation and Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure. The resulting crude product can be purified by recrystallization to yield the final product.

Key Applications in Synthesis and Drug Discovery

5-Chloro-1-phenyl-1H-tetrazole is a valuable intermediate due to the reactivity of the C-Cl bond, which allows for nucleophilic substitution, and the inherent properties of the tetrazole ring.

Role as a Synthetic Intermediate

- Glycosylation Reactions: It serves as a reagent in the synthesis of novel glycosyl donors. For instance, it reacts with 2,3,4,6-tetra-O-benzyl-D-glucose to prepare an anomeric O-(1-phenyltetrazol-5-yl) group, which is a key component in the synthesis of various glycosides.
[1]
- Coupling Reactions: The compound is used as a reactant in phosphine-catalyzed Suzuki-Miyaura coupling reactions for the preparation of biaryls.
[2]
- Formation of Ether Linkages: It readily reacts with hydroxyl compounds, such as 2-hydroxyacetophenone, to form 1-phenyl-1H-tetrazol-5-oxy linked compounds.
[1][2]

Significance in Medicinal Chemistry

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in drug design.
[6][7] This substitution can improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, while maintaining the necessary acidic character for receptor binding. The use of tetrazole-containing compounds is prevalent in numerous marketed drugs with a wide range of biological activities, including antihypertensive (e.g., Losartan) and antibacterial (e.g., Cefazolin) agents.
[6][8][9] **5-Chloro-1-phenyl-1H-tetrazole** provides a direct and efficient entry point for incorporating the 1-phenyl-1H-tetrazole-5-yl scaffold into potential drug molecules.

Exemplary Protocol: Reaction with 2-Hydroxyacetophenone

This protocol demonstrates the utility of **5-Chloro-1-phenyl-1H-tetrazole** in forming an ether linkage, a common transformation in drug synthesis.

- **Reactant Preparation:** Dissolve 2-hydroxyacetophenone and an equimolar amount of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
- **Addition of Tetrazole:** Add **5-Chloro-1-phenyl-1H-tetrazole** to the solution.
- **Reaction Conditions:** Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC).
- **Product Isolation:** Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. The crude product can then be purified via column chromatography.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of **5-Chloro-1-phenyl-1H-tetrazole**.

- **Hazard Identification:** The compound is classified as a skin and eye irritant.^{[10][11]} It may also cause respiratory irritation.^[11]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. For operations that may generate dust, a type P3 respirator cartridge is recommended.^[1]
- **First Aid Measures:**
 - **Skin Contact:** Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.^{[10][12]}
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.^{[10][12]}
 - **Inhalation:** Move the person to fresh air. If breathing difficulties occur, seek medical attention.^[11]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] The recommended storage temperature is below +30°C.[2] It should be stored away from strong oxidizing agents.[12]

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